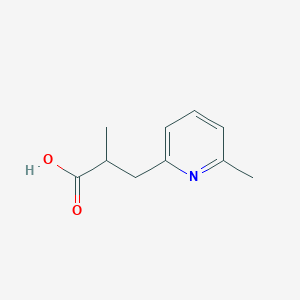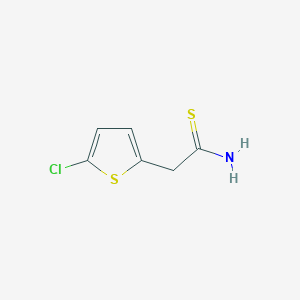
6-(Piperidin-3-ylmethyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Piperidin-3-ylmethyl)quinoline: is a heterocyclic compound that combines the structural features of quinoline and piperidine Quinoline is a nitrogen-containing aromatic compound, while piperidine is a six-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Piperidin-3-ylmethyl)quinoline can be achieved through various methods. One common approach involves the reaction of quinoline derivatives with piperidine derivatives under specific conditions. For example, the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone, can be adapted to include piperidine moieties . Additionally, transition metal-catalyzed reactions and green chemistry approaches, such as using ionic liquids or microwave irradiation, have been explored to improve yield and reduce environmental impact .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 6-(Piperidin-3-ylmethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogenation catalysts like palladium on carbon can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or piperidine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives .
科学的研究の応用
Chemistry: 6-(Piperidin-3-ylmethyl)quinoline is used as a building block in organic synthesis to create more complex molecules with potential biological activity .
Biology: In biological research, this compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its potential as a therapeutic agent .
Medicine: The compound has shown promise in medicinal chemistry for the development of drugs with antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials that require stable heterocyclic structures .
作用機序
The mechanism of action of 6-(Piperidin-3-ylmethyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are essential for DNA replication and repair . This inhibition can lead to the disruption of cellular processes in microorganisms or cancer cells, making the compound a potential antimicrobial or anticancer agent .
類似化合物との比較
Quinoline: A simpler structure without the piperidine moiety, used in antimalarial drugs like chloroquine.
Piperidine: A six-membered ring with one nitrogen atom, used in various pharmaceuticals.
Quinolone: A class of antibiotics that includes compounds like ciprofloxacin.
Uniqueness: 6-(Piperidin-3-ylmethyl)quinoline is unique due to its combined structural features of quinoline and piperidine, which confer distinct chemical and biological properties.
特性
分子式 |
C15H18N2 |
|---|---|
分子量 |
226.32 g/mol |
IUPAC名 |
6-(piperidin-3-ylmethyl)quinoline |
InChI |
InChI=1S/C15H18N2/c1-3-13(11-16-7-1)9-12-5-6-15-14(10-12)4-2-8-17-15/h2,4-6,8,10,13,16H,1,3,7,9,11H2 |
InChIキー |
OMJASBSVENNOHR-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)CC2=CC3=C(C=C2)N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


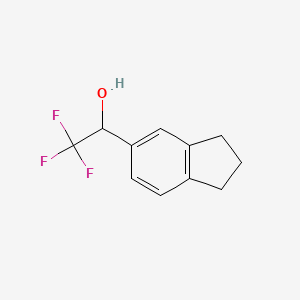
![3-(Methoxycarbonyl)spiro[3.3]heptane-1-carboxylicacid](/img/structure/B13588093.png)
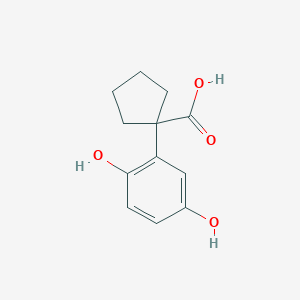
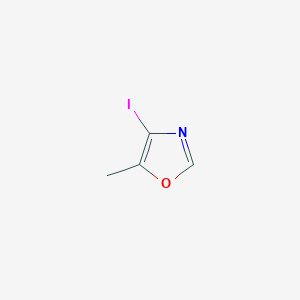
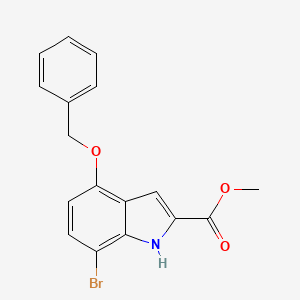
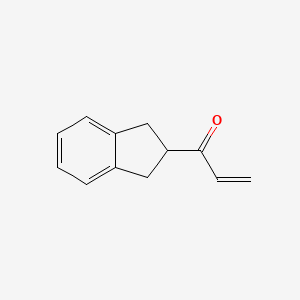
![2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoicacid](/img/structure/B13588142.png)
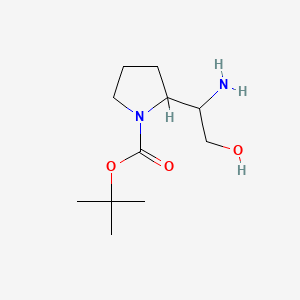

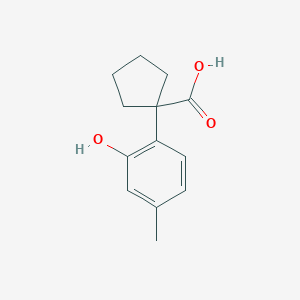
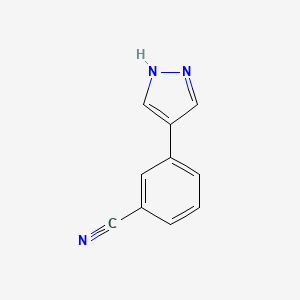
aminehydrochloride](/img/structure/B13588167.png)
